molecular formula C16H12ClNO4 B299187 2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one

2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one

Cat. No. B299187
M. Wt: 317.72 g/mol
InChI Key: IMAMAQXMPRPGSX-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as CMF, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of CMF is not fully understood. However, it has been suggested that CMF exerts its pharmacological effects by inhibiting various signaling pathways such as the NF-κB and MAPK pathways. CMF has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.
Biochemical and Physiological Effects
CMF has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. CMF has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, CMF has been found to exhibit anti-oxidant activity and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using CMF in lab experiments is its potential pharmacological properties. CMF has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities, making it a promising candidate for drug development. However, one of the limitations of using CMF in lab experiments is its low solubility in water, which can make it difficult to administer and study.

Future Directions

There are several future directions for the study of CMF. One potential direction is the development of CMF-based drugs for the treatment of various diseases such as cancer and arthritis. Another potential direction is the study of the mechanism of action of CMF, which can help to further understand its pharmacological properties. Additionally, the study of the bioavailability and pharmacokinetics of CMF can help to optimize its use in drug development.
In conclusion, CMF is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The synthesis of CMF has been achieved using various methods, and it has been extensively studied for its potential use in the treatment of various diseases. The mechanism of action of CMF is not fully understood, but it has been suggested to inhibit various signaling pathways. CMF has been found to exhibit various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the study of CMF, including the development of CMF-based drugs and the study of its mechanism of action and pharmacokinetics.

Synthesis Methods

The synthesis of CMF has been achieved using various methods. One of the most commonly used methods involves the reaction of 5-chloro-2-methoxybenzaldehyde and 5-methylfurfural in the presence of ammonium acetate and acetic acid. The reaction mixture is then refluxed in ethanol, and the resulting product is purified using recrystallization.

Scientific Research Applications

CMF has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. CMF has also been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease.

properties

Molecular Formula

C16H12ClNO4

Molecular Weight

317.72 g/mol

IUPAC Name

(4Z)-2-(5-chloro-2-methoxyphenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C16H12ClNO4/c1-9-3-5-11(21-9)8-13-16(19)22-15(18-13)12-7-10(17)4-6-14(12)20-2/h3-8H,1-2H3/b13-8-

InChI Key

IMAMAQXMPRPGSX-JYRVWZFOSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)OC

SMILES

CC1=CC=C(O1)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)OC

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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